Palladium hematoporphyrin
Description
Structure
3D Structure of Parent
Properties
CAS No. |
32914-95-7 |
|---|---|
Molecular Formula |
C34H36N4O6Pd |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;palladium-109(2+) |
InChI |
InChI=1S/C34H38N4O6.Pd/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);/q;+2/p-2/i;1+3 |
InChI Key |
SRTCJXMFUJRVIL-GJNDDOAHSA-L |
SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Pd+2] |
Isomeric SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[109Pd+2] |
Canonical SMILES |
[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Pd+2] |
Synonyms |
palladium hematoporphyrin Pd-109-hematoporphyrin |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Palladium Hematoporphyrin Complexes
Synthesis of Palladium Hematoporphyrin (B191378) IX Complexes
The synthesis of palladium(III) hematoporphyrin IX complexes involves the interaction of a palladium(II) salt, specifically [Pd(II)Cl4]2−, with the hematoporphyrin IX ligand. mdpi.com This process yields two notable paramagnetic Pd(III) complexes: a dinuclear complex, [Pd(III)2(Hp-3H)Cl3(H2O)5]·2PdCl2 (referred to as Pd1), and a mononuclear metalloporphyrin, [Pd(III)(Hp-2H)Cl(H2O)]·H2O (referred to as Pd2). nih.govnih.gov These complexes have been reproducibly synthesized and isolated as neutral compounds under varying reaction conditions. nih.govnih.gov
Ligand Preparation and Precursor Chemistry
The synthesis begins with the preparation of the hematoporphyrin IX (Hp) ligand, which is chemically known as (7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H-23H-porphine-2,18-dipropionic acid). nih.gov The ligand is dissolved in a solution of potassium hydroxide (B78521) (KOH), resulting in a twofold deprotonation at the peripheral propionic acid groups, forming the [Hp-2H]2− ligand. mdpi.com The palladium precursor used is a chloride complex of palladium(II), [PdCl4]2−. mdpi.com The interaction between the palladium(II) precursor and the deprotonated hematoporphyrin ligand is the foundational step for the subsequent coordination reactions. mdpi.com The choice of an initial Pd(II) compound is crucial, as a redox process occurs simultaneously with the coordination reaction, leading to the formation of the final Pd(III) complexes. mdpi.com
Coordination Reaction Pathways and Conditions (e.g., alkaline-aqueous medium, aerobic conditions)
The coordination reaction is carried out in an alkaline-aqueous medium under aerobic conditions. mdpi.com The initial pH of the reaction system is adjusted to a range of 11.2 to 11.5 using KOH. mdpi.com A notable characteristic of the reaction is a spontaneous decrease in the acidity of the reaction system by 3–4 pH units within the first 3 to 4 hours. mdpi.com This change in acidity, along with other measurements, confirms that a redox process is occurring alongside the coordination reaction. mdpi.com The formation of paramagnetic complex species during this interaction has been monitored using Electron Paramagnetic Resonance (EPR) spectroscopy. nih.gov
Formation of Mononuclear and Dinuclear Palladium Hematoporphyrin Species
The stoichiometry of the reactants plays a critical role in determining whether a mononuclear or dinuclear species is formed. nih.gov
Dinuclear Complex (Pd1): The dinuclear compound, [Pd(III)2(Hp-3H)Cl3(H2O)5]·2PdCl2, is the primary product when there is an excess of the metal reactant (Pd:Hp ≥ 4). nih.gov This complex precipitates spontaneously from the reaction mixture at a pH of approximately 8. nih.gov In this dinuclear structure, one Pd(III) ion coordinates to the deprotonated COO− groups of the porphyrin's side chains, while the second Pd(III) ion binds to two adjacent pyrrole (B145914) nitrogen atoms on top of the porphyrin ring. nih.govnih.gov The formation of a dinuclear system is attributed to the higher kinetic lability of Pd(III) compared to Pt(III), allowing for simultaneous coordination at both sites. mdpi.comnih.gov
Mononuclear Complex (Pd2): The mononuclear complex, [Pd(III)(Hp-2H)Cl(H2O)]·H2O, is the main product when the reactants are in an equimolar ratio. nih.gov This complex is precipitated by the addition of hydrochloric acid. nih.gov In the mononuclear species, the Pd(III) ion is incorporated into the core of the porphyrin. nih.govnih.gov
In both the mononuclear and dinuclear complexes, the Pd(III) centers exhibit a distorted octahedral coordination, which is completed by additional donor species like Cl− and H2O. nih.govnih.gov
Spectroscopic and Analytical Characterization Techniques
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
UV-Vis spectroscopy is a key technique for elucidating the electronic structure of this compound complexes. nih.gov The UV-Vis spectrum of the free hematoporphyrin IX ligand in dimethyl sulfoxide (B87167) (DMSO) shows a characteristic Soret band at 400 nm and four Q-bands at 502 nm, 536 nm, 572 nm, and 623 nm. nih.gov The four Q-bands are indicative of the D2h symmetry of the free ligand, defined by the two diagonally located hydrogen atoms at the pyrrolic nitrogens. nih.gov
Upon complexation with palladium, significant changes are observed in the Q-band region of the spectra, reflecting a change in the symmetry of the porphyrin macrocycle. nih.gov
Dinuclear Complex (Pd1): The UV-Vis spectrum of Pd1 in DMSO displays a three-component pattern in the Q-band region, with peaks at 507 nm, 546 nm, and 567 nm. nih.gov The Soret band for Pd1 is observed at 399 nm. nih.gov
Mononuclear Complex (Pd2): The spectrum of Pd2 in DMSO shows a two-component pattern in the Q-band region, with peaks at 512 nm and 548 nm. nih.gov The Soret band for Pd2 is at 396 nm. nih.gov
The reduction from four Q-bands in the free ligand to two or three in the complexes indicates the coordination of the palladium ion to the porphyrin. nih.gov Specifically, the shift in the Soret band for both complexes suggests the involvement of the propionic acid groups in the coordination process. nih.gov
| Compound | Soret Band (nm) | Q-Bands (nm) |
| Hematoporphyrin IX | 400 | 502, 536, 572, 623 |
| Pd1 (dinuclear) | 399 | 507, 546, 567 |
| Pd2 (mononuclear) | 396 | 512, 548 |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Oxidation State and Spin State Analysis
EPR spectroscopy is instrumental in confirming the paramagnetic nature of the palladium(III) complexes and providing insights into their oxidation and spin states. nih.gov As a technique, EPR is specific to species with unpaired electrons, making it ideal for studying paramagnetic centers like Pd(III) (a d7 ion). ethz.chunipg.it
The low-temperature EPR spectra of the complexes dissolved in DMSO reveal characteristic patterns for paramagnetic palladium compounds. mdpi.com
Dinuclear Complex (Pd1): The EPR spectrum of Pd1 shows two anisotropic signals with axial symmetry. mdpi.com The principal values of the g-tensors (g|| > g⊥ > 2.0023) are consistent with an elongated octahedral coordination and a (dz2)1 ground state. mdpi.com A five-component superhyperfine structure is observed in the perpendicular region of the low-field signal, which is characteristic of the interaction of the unpaired electron with two 14N nuclei, confirming the coordination of one Pd(III) ion to two pyrrole nitrogen donors. nih.gov The absence of this structure on the upfield signal suggests that the other Pd(III) ion is coordinated outside the porphyrin ring via the propionic acid groups. nih.gov A broad signal at approximately 3050 G is attributed to an exchange singlet-triplet interaction between the two unpaired electrons of the differently coordinated Pd(III) centers. mdpi.comnih.gov
Mononuclear Complex (Pd2): The EPR spectrum of Pd2 in DMSO displays a single signal with two-component axial anisotropy. mdpi.com A well-resolved superhyperfine structure is observed in both the perpendicular and parallel regions, indicating interaction with the nitrogen nuclei of the porphyrin. mdpi.com
The EPR data, therefore, not only confirms the Pd(III) oxidation state but also provides detailed information about the coordination environment of the palladium ions in both the mononuclear and dinuclear species. mdpi.comnih.gov
| Compound | Key EPR Spectral Features |
| Pd1 (dinuclear) | Two anisotropic signals with axial symmetry; Five-component superhyperfine structure in the low-field signal; Broad signal around 3050 G. |
| Pd2 (monuclear) | One signal with two-component axial anisotropy; Well-resolved superhyperfine structure. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules, providing insights into chemical composition and molecular structure. nih.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that induce a change in the dipole moment, making it particularly sensitive to functional groups with strong dipoles like carbonyl (C=O) groups. nih.govamericanpharmaceuticalreview.com In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on changes in the polarizability of the molecule's electron cloud. nih.govlibretexts.org This makes it effective for studying the collective vibrational modes of atoms, such as the C-C and C-N stretching modes within the porphyrin macrocycle. researchgate.net
Due to different selection rules, some vibrational modes may be active in only one of the two techniques, especially in molecules with a center of symmetry. libretexts.org For complex molecules like this compound, using both methods in concert provides a more complete vibrational assignment. nih.gov
In the study of metalloporphyrins, these techniques are crucial for confirming the coordination of the metal to the porphyrin ring. For instance, analysis of platinum hematoporphyrin complexes, which are structurally similar to palladium analogues, reveals significant changes in the Raman spectra upon metal insertion. researchgate.net The spectral region between 1300–1650 cm⁻¹, which is associated with the vibrational modes of C-C and C-N bonds in the porphyrin ring, shows distinct changes, indicating successful complexation. researchgate.net While specific IR and Raman data tables for this compound are not detailed in the available literature, the principles are well-established. The IR spectra would be expected to show characteristic bands for the hydroxyl (-OH) and carboxylic acid (-COOH) groups of the hematoporphyrin ligand, and shifts in these bands upon coordination to palladium.
| Spectroscopic Technique | Physical Principle | Information Obtained | Key Vibrational Modes for this compound |
|---|---|---|---|
| Infrared (IR) Spectroscopy | Absorption of IR radiation due to changes in molecular dipole moment. nih.gov | Presence of specific functional groups. nih.gov | -OH stretch, C=O stretch (from carboxylic acid groups), N-H vibrations (in free ligand). |
| Raman Spectroscopy | Inelastic scattering of light due to changes in molecular polarizability. nih.gov | Information on the molecular backbone and symmetry. nih.govlibretexts.org | Porphyrin ring C-C and C-N stretching modes (1300–1650 cm⁻¹), metal-ligand vibrations. researchgate.net |
Mass Spectrometry for Molecular Mass Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular mass of a compound, thereby confirming its elemental composition. For this compound, this technique verifies the successful synthesis and provides the exact molecular weight of the complex.
The theoretical molecular weight of a mononuclear palladium(II) hematoporphyrin complex with the formula C₃₄H₃₆N₄O₆Pd is 705.6 g/mol . nih.gov Experimental techniques such as Fast Atom Bombardment (FAB) mass spectrometry can be used to confirm this mass. nih.gov In the analysis of related hematoporphyrin derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) has been employed, often showing the protonated molecule [M+H]⁺. nih.gov For the free hematoporphyrin ligand (C₃₄H₃₈N₄O₆), the precursor ion is observed at an m/z of 599.287. nih.gov Upon complexation with palladium, a corresponding increase in the molecular mass would be expected, consistent with the addition of a palladium atom and the loss of two protons from the porphyrin core.
| Compound | Molecular Formula | Calculated Molecular Weight (g/mol) | Reference |
|---|---|---|---|
| Hematoporphyrin (Ligand) | C₃₄H₃₈N₄O₆ | 598.7 | nih.gov |
| This compound | C₃₄H₃₆N₄O₆Pd | 705.6 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, its application to this compound complexes can be complicated by the paramagnetic nature of certain species. Research has identified stable palladium(III) hematoporphyrin complexes, which are paramagnetic. mdpi.comnih.govresearchgate.netnih.gov Paramagnetic centers can cause significant broadening and shifting of NMR signals, often rendering the spectra uninterpretable.
For diamagnetic palladium complexes, such as those with palladium in the +2 oxidation state, ¹H and ¹³C NMR would be informative. Studies on hematoporphyrin derivatives have utilized 2D NMR techniques to assign the complex proton and carbon signals of the ligand. nih.gov In a hypothetical diamagnetic Pd(II) hematoporphyrin complex, one would expect to see the disappearance of the N-H proton signals of the free-base porphyrin upon coordination of the palladium ion into the porphyrin core. Furthermore, shifts in the signals of the protons and carbons near the coordination sites—namely the pyrrole groups and the propionic acid side chains—would provide detailed information about the metal-ligand interaction.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a material. cnrs.frwikipedia.org For this compound, XPS is instrumental in confirming the presence of palladium and identifying its oxidation state, which is vital for understanding the complex's chemistry.
In XPS analysis of palladium compounds, the Pd 3d region is of primary interest. This region shows two peaks, Pd 3d₅/₂ and Pd 3d₃/₂, which are separated by a spin-orbit splitting of approximately 5.26 eV. thermofisher.com The binding energy of these peaks is indicative of the palladium's oxidation state. For instance, metallic palladium (Pd⁰) has a Pd 3d₅/₂ binding energy around 335 eV, while oxidized states like Pd(II) and Pd(IV) appear at higher binding energies. researchgate.net
Studies on palladium(III) hematoporphyrin complexes have utilized XPS to confirm the +3 oxidation state of the palladium centers. mdpi.comnih.gov This is a relatively unusual oxidation state for palladium, which more commonly exists as Pd(0), Pd(II), or Pd(IV). The ability of the hematoporphyrin ligand to stabilize the Pd(III) state is a significant finding. researchgate.net The analysis would involve deconvoluting the Pd 3d spectrum to identify the components corresponding to the specific oxidation state. It is important to minimize X-ray exposure during analysis, as some palladium oxides can be reduced by the X-ray beam, potentially altering the results. thermofisher.com
| Element | XPS Region | Significance for this compound | Typical Binding Energy Range (Pd 3d₅/₂) |
|---|---|---|---|
| Palladium (Pd) | Pd 3d | Confirms the presence and oxidation state of the palladium center (e.g., Pd(III)). mdpi.com | ~335 eV for Pd(0), higher for Pd(II), Pd(III), Pd(IV). researchgate.net |
| Nitrogen (N) | N 1s | Confirms coordination to the pyrrole nitrogen atoms of the porphyrin ring. | ~398-402 eV |
| Oxygen (O) | O 1s | Identifies oxygen in the carboxylic acid and hydroxyl groups of the ligand, and in coordinated water molecules. researchgate.net | ~531-534 eV |
| Chlorine (Cl) | Cl 2p | Confirms the presence of chloride ions in the coordination sphere of some complexes. mdpi.comresearchgate.net | ~198-200 eV |
Coordination Chemistry and Structural Insights
Ligand Denticity and Binding Sites of Hematoporphyrin IX
Hematoporphyrin IX is a versatile, multidentate ligand capable of coordinating to metal ions in several ways. researchgate.net Its structure features multiple potential binding sites: the four nitrogen atoms of the central porphyrin ring, and the two carboxylic acid groups on the propionic acid side chains. mdpi.comresearchgate.net This allows for different coordination modes depending on the reaction conditions and the properties of the metal ion.
Two primary modes of coordination have been identified in palladium(III) hematoporphyrin complexes:
Mononuclear Complex : The palladium(III) ion is incorporated into the porphyrin core, binding to the four nitrogen atoms of the pyrrole rings. mdpi.comnih.govresearchgate.net This results in a metalloporphyrin-type structure, denoted as [PdIII(Hp-2H)Cl(H₂O)]·H₂O. nih.gov Here, the ligand acts as a tetradentate N₄ donor.
Dinuclear Complex : In this unique arrangement, two palladium(III) ions are bound to a single hematoporphyrin ligand. One Pd(III) ion coordinates to the deprotonated carboxylate groups (-COO⁻) of the propionic acid side chains, while the second Pd(III) ion binds to two adjacent pyrrole nitrogen atoms on the porphyrin ring. mdpi.comresearchgate.net This forms a [PdIII₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂ complex, where the hematoporphyrin acts as a bridging ligand with multiple denticity. mdpi.comresearchgate.net
The flexibility of the porphyrin moiety and its redox properties are key to stabilizing the uncommon Pd(III) oxidation state. researchgate.net
Geometrical Arrangements and Stereochemistry of Palladium Centers
The geometry of the palladium center is dictated by its oxidation state and coordination number. While palladium(II) complexes typically adopt a square planar geometry, the identified palladium(III) hematoporphyrin complexes exhibit a different stereochemistry. researchgate.netrsdjournal.org
In both the mononuclear and dinuclear palladium(III) hematoporphyrin complexes, the palladium centers have a distorted octahedral coordination geometry. mdpi.comnih.govresearchgate.netresearchgate.net The coordination sphere is filled by the binding sites from the hematoporphyrin ligand as well as additional donor species like chloride ions (Cl⁻) and water molecules (H₂O). mdpi.comresearchgate.net
In the mononuclear complex , the palladium ion sits (B43327) in the plane of the four porphyrin nitrogens, with the two axial positions of the octahedron occupied by a chloride ion and a water molecule. mdpi.comresearchgate.net
In the dinuclear complex , both palladium centers maintain this distorted octahedral geometry, satisfied by the different binding sites on the hematoporphyrin ligand and the ancillary chloride and water ligands. mdpi.comresearchgate.net
This distorted octahedral arrangement is a defining structural feature of these paramagnetic Pd(III) complexes, distinguishing them from the more common square planar Pd(II) porphyrins. mdpi.comresearchgate.net
Influence of Axial Ligands and Solvent Interactions on the Coordination Environment
The coordination environment of the central palladium ion in hematoporphyrin complexes is a critical determinant of their structure and potential reactivity. This environment is significantly modulated by the presence and nature of axial ligands, as well as by interactions with solvent molecules. These factors dictate the geometry, electronic properties, and stability of the resulting complex.
Research into paramagnetic Palladium(III) hematoporphyrin complexes has identified distinct mononuclear and dinuclear species where the coordination sphere is influenced by specific axial ligands. mdpi.comresearchgate.net In a mononuclear complex, with the formula [PdIII(Hp-2H)Cl(H2O)]·H2O, the Pd(III) ion is incorporated into the porphyrin core. researchgate.netnih.gov Its coordination is completed by axial ligands, specifically one chloride (Cl⁻) and one water (H₂O) molecule. researchgate.netnih.gov Similarly, a dinuclear complex, [PdIII₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂, also features Cl⁻ and H₂O as additional donor species. researchgate.netnih.gov
The presence of these axial ligands results in a distorted octahedral coordination geometry for the Pd(III) centers in both the mononuclear and dinuclear forms. researchgate.netnih.gov This octahedral arrangement is a notable feature for the less common Pd(III) oxidation state. mdpi.com The ability to accommodate axial ligands allows for the fine-tuning of the complex's redox potential and lipophilicity. mdpi.com Electron Paramagnetic Resonance (EPR) spectroscopy studies of these complexes dissolved in dimethyl sulfoxide (DMSO) confirm an elongated octahedral coordination, consistent with a (dz²)¹ ground state. mdpi.com
Solvent interactions also play a crucial role in the stability and characterization of this compound complexes. The complexes exhibit moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). nih.gov The choice of solvent is critical, as coordinating solvents can act as Lewis bases and interact with the metal center. whiterose.ac.uk In palladium-catalyzed reactions, the solvent can significantly influence reaction rates, equilibria, and catalyst stability. whiterose.ac.ukrsc.org
For the Pd(III)-hematoporphyrin complexes, studies in DMSO solution show that their structural integrity is maintained over time. mdpi.com EPR spectra recorded several hours after dissolving the complexes in DMSO correspond well with the solid-state spectra, indicating that the paramagnetic Pd(III)-hematoporphyrin structures are stable in this solvent. mdpi.com While solvents can compete for coordination sites, the data for these complexes suggest that the primary axial ligands (Cl⁻ and H₂O) remain bound, defining the distorted octahedral environment around the palladium center. mdpi.comnih.gov This stability in a coordinating solvent like DMSO is essential for characterizing the solution-state structure and properties of the complex. mdpi.com
The following table summarizes the coordination details of two well-characterized Palladium(III) hematoporphyrin complexes, highlighting the role of axial ligands.
| Complex | Formula | Palladium Coordination Site | Axial Ligands | Coordination Geometry |
| Mononuclear (Pd2) | [PdIII(Hp-2H)Cl(H₂O)]·H₂O | Incorporated in the porphyrin core | Cl⁻, H₂O | Distorted Octahedral researchgate.netnih.gov |
| Dinuclear (Pd1) | [PdIII₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂ | 1. Coordinated to deprotonated COO⁻ groups2. Coordinated to two adjacent pyrrole N-atoms | Cl⁻, H₂O | Distorted Octahedral researchgate.netnih.gov |
Photophysical and Spectroscopic Properties of Palladium Hematoporphyrin Systems
Electronic Absorption Spectra and Band Assignments
The electronic absorption spectrum of a porphyrin is dominated by transitions within the extensive π-conjugated system. The introduction of a palladium ion induces significant and characteristic changes in this spectrum.
Like other porphyrins, the electronic absorption spectrum of palladium hematoporphyrin (B191378) is characterized by two main features: an intense absorption band in the near-UV region, known as the Soret or B band, and several weaker absorption bands in the visible region, referred to as Q-bands. mdpi.com These arise from π-π* electronic transitions between the highest occupied molecular orbitals (HOMO) and the lowest unoccupied molecular orbitals (LUMO). mdpi.com
The free-base hematoporphyrin IX, which has D₂h symmetry, typically displays a Soret band around 376-400 nm and four distinct Q-bands. mdpi.comnih.gov For instance, in dimethyl sulfoxide (B87167) (DMSO), the Soret band of free-base hematoporphyrin IX appears at 400 nm, with Q-bands located at 502 nm, 536 nm, 572 nm, and 623 nm. mdpi.com The presence of four Q-bands is a hallmark of the lower symmetry of the free-base porphyrin, where the two protons in the core create two possible axes of symmetry. mdpi.com
Upon complexation with palladium, the symmetry of the macrocycle increases, leading to a simplified Q-band structure. researchgate.net The spectrum of the resulting palladium hematoporphyrin complex typically shows a Soret band and only two Q-bands, which is characteristic of metalloporphyrins with D₄h symmetry. mdpi.comresearchgate.net In one study of a Pd(III)-hematoporphyrin complex, the Soret band was observed at 396 nm, with the two Q-bands appearing at 520 nm and 559 nm. mdpi.com The spectral characteristics, including the precise peak locations, can be sensitive to the local environment, such as the solvent and pH. mdpi.com
Table 1: Comparison of Absorption Bands for Free-Base and this compound Data sourced from studies in DMSO.
| Compound | Soret Band (nm) | Q-Bands (nm) | Reference |
|---|---|---|---|
| Hematoporphyrin IX (Free-Base) | 400 | 502, 536, 572, 623 | mdpi.com |
| Palladium(III) Hematoporphyrin Complex | 396 | 520, 559 | mdpi.com |
The coordination of the palladium ion into the porphyrin core is the primary driver of changes in the absorption profile. The process of metalation, where the two inner-ring protons of the free-base porphyrin are replaced by the palladium ion, raises the molecular symmetry. mdpi.comresearchgate.net This change in symmetry is directly responsible for the reduction in the number of Q-bands from four to two. mdpi.comcore.ac.uk This spectral simplification is a definitive indicator of metal insertion into the porphyrin macrocycle. mdpi.combiorxiv.org
In addition to the central metal ion, peripheral substituents on the porphyrin ring also influence the absorption spectrum. For this compound, the propionic acid side chains can be involved in coordination or protonation events, which can be detected through shifts in the absorption bands. mdpi.com Studies have shown that distortion of the porphyrin macrocycle's planarity, which can be caused by bulky peripheral groups or the coordination of axial ligands to the central metal ion, can lead to significant red-shifts (bathochromic shifts) of the Soret and Q-bands. researchgate.net The electronic nature of the central metal ion and the specific coordination geometry (e.g., in-plane versus out-of-plane) also play a secondary but important role in determining the final absorption profile. researchgate.netcore.ac.uk
Soret and Q-Band Characteristics and Sensitivity to Environment
Excited State Dynamics and Luminescence
Upon absorption of light, the this compound molecule is elevated to an excited electronic state. The pathways by which it returns to the ground state are critically important and are dominated by the presence of the heavy palladium atom.
Fluorescence, the emission of light from a singlet excited state (S₁ → S₀), is a common de-excitation pathway for many organic molecules, including free-base porphyrins. However, in palladium porphyrin complexes, fluorescence is typically very weak or entirely absent. rsc.orgkuleuven.be This phenomenon, known as fluorescence quenching, is a direct consequence of the "heavy atom effect" exerted by the palladium ion. kuleuven.bedergipark.org.tr The presence of the heavy metal atom significantly enhances the rate of intersystem crossing (ISC), a spin-forbidden transition from the lowest singlet excited state (S₁) to the lowest triplet excited state (T₁). rsc.orgmdpi.com Because ISC becomes much faster and more efficient, it outcompetes the fluorescence decay pathway, leading to a dramatic reduction in the fluorescence quantum yield. kuleuven.bedergipark.org.tr For example, while zinc phthalocyanine (B1677752) (a related compound) is fluorescent, the corresponding palladium phthalocyanine shows no fluorescence. rsc.org
In contrast to fluorescence, phosphorescence—the radiative decay from the lowest triplet excited state to the singlet ground state (T₁ → S₀)—is a prominent feature of this compound and related palladium porphyrins. The efficient population of the triplet state via intersystem crossing makes phosphorescence a significant de-excitation pathway. nih.gov
The lifetime of this phosphorescence is notably long, a key characteristic for applications such as oxygen sensing. physiology.org The lifetime of the triplet state (τ₀) is highly sensitive to the presence of molecular oxygen, which can quench the triplet state through energy transfer. physiology.orgrsc.org In the absence of oxygen, palladium porphyrins exhibit long phosphorescence lifetimes, often in the range of hundreds of microseconds (µs) to milliseconds (ms). nih.govphysiology.orgnih.gov This long lifetime allows for efficient interaction with surrounding molecules, which is the basis for its use as a photosensitizer. researchgate.netnih.gov However, aggregation of the photosensitizer can be a strong quenching factor for phosphorescence. researchgate.net
Table 2: Reported Phosphorescence Lifetimes for Various Palladium Porphyrins Note: Lifetimes are highly dependent on measurement conditions (temperature, solvent, oxygen concentration).
| Compound | Phosphorescence Lifetime (τ₀) | Conditions | Reference |
|---|---|---|---|
| Pd-Porphyrin (albumin-bound) | 550 µs | 37°C, in vitro, zero oxygen | physiology.org |
| Pd(II) meso-tetra(4-sulfonatophenyl)porphyrin | >10 µs (possibly ~100 µs) | Isolated tetraanions | nih.gov |
| Palladium Octaethylporphyrin (PdOEP) | 1.90 ms | 77 K, n-octane matrix | nih.gov |
| Pd-Hematoporphyrin Monomethyl Ether (Pd-HMME) | Longer than Gd-HMME | Solution | rsc.org |
The heavy atom effect is the single most important principle governing the excited-state dynamics of this compound. This effect describes how the presence of a heavy atom, such as palladium, enhances the rate of spin-forbidden electronic transitions. mdpi.comresearchgate.net The underlying mechanism is spin-orbit coupling, where the spin angular momentum of the electron and its orbital angular momentum interact, a process that is much stronger for electrons in the vicinity of a heavy nucleus. rsc.org
In this compound, this enhanced spin-orbit coupling facilitates the highly efficient intersystem crossing from the S₁ state to the T₁ state. rsc.orgrsc.org This has two major consequences:
Fluorescence Quenching: As discussed, the rapid population of the triplet state effectively shuts down the fluorescence pathway. kuleuven.be
High Triplet State Quantum Yield: A large fraction of the molecules that absorb a photon are converted to the triplet state, leading to a high triplet quantum yield (Φₜ). kuleuven.be
This efficiently populated, long-lived triplet state is the key to the photosensitizing ability of this compound. researchgate.netnih.gov The triplet state has sufficient energy to transfer it to ground-state molecular oxygen (³O₂), converting it into the highly reactive singlet oxygen (¹O₂), which is the primary cytotoxic agent in photodynamic therapy. researchgate.netnih.gov Therefore, the heavy atom effect is directly responsible for making palladium porphyrins effective photosensitizers. researchgate.netnih.gov
Non-Radiative Decay Pathways of Triplet States
Upon photoexcitation, this compound, like other palladium porphyrins, efficiently undergoes intersystem crossing from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). rsc.orgnih.gov This high efficiency is largely due to the "heavy-atom effect" of the central palladium ion, which enhances spin-orbit coupling. nih.govmdpi.com The triplet state, once populated, can deactivate through several pathways, both radiative (phosphorescence) and non-radiative.
Key non-radiative decay processes include:
Internal Conversion (T₁ → S₀): This is a spin-forbidden transition from the lowest triplet state back to the singlet ground state (S₀), with the excess energy dissipated as heat. The rate of this process is heavily influenced by the energy gap between the T₁ and S₀ states. According to the energy gap law, a smaller energy gap generally leads to a faster non-radiative decay rate. ep2-bayreuth.de
Vibrational Relaxation: Within the triplet manifold, excess vibrational energy is rapidly dissipated to the surrounding solvent molecules, leading the molecule to the lowest vibrational level of the T₁ state.
Concentration Quenching: At higher concentrations, interactions between porphyrin molecules can lead to the formation of aggregates. These aggregates often have lower triplet state energies and additional decay channels, which can significantly shorten the triplet lifetime and reduce the phosphorescence quantum yield. nih.gov
Structural Effects: The geometry of the porphyrin macrocycle can influence non-radiative decay rates. Nonplanar or distorted porphyrin structures can experience significantly shortened triplet lifetimes compared to their planar counterparts, an effect attributed to altered triplet state geometry. acs.org This can decrease the non-radiative decay rate by orders of magnitude in deoxygenated solutions. acs.org
Studies on related palladium porphyrins have shown that the non-radiative decay rate (k_nr_) from the triplet state increases as the energy gap between the T₁ and S₀ states decreases. ep2-bayreuth.de For instance, in a comparison with a gadolinium-porphyrin complex, the palladium-hematoporphyrin derivative exhibited a decreased non-radiative decay rate, which was attributed to its higher first excited triplet state (T₁) energy. rsc.org The triplet lifetimes of palladium porphyrins can be quite long, reaching hundreds of microseconds in deaerated solutions, but are significantly shortened in the presence of quenchers like molecular oxygen. acs.org
Reactive Oxygen Species Generation Mechanisms
The long-lived triplet state of this compound is fundamental to its ability to generate reactive oxygen species (ROS), a critical function for applications like photodynamic therapy (PDT). indiascienceandtechnology.gov.in The generation of ROS occurs primarily through two mechanisms, known as Type I and Type II photoreactions, both originating from the excited triplet state of the photosensitizer. mdpi.comnih.gov
Singlet Oxygen (¹O₂) Quantum Yields and Efficiency
The Type II pathway is often the dominant mechanism for porphyrin-based photosensitizers. nih.gov In this process, the excited triplet state photosensitizer (³Psen*) transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally a triplet. This energy transfer is a spin-allowed process that results in the photosensitizer returning to its singlet ground state and the formation of the highly reactive singlet oxygen (¹O₂). mdpi.comnih.gov
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. Palladium porphyrins are known to be efficient generators of singlet oxygen due to their high triplet quantum yields and long triplet lifetimes, which allow for effective interaction with molecular oxygen. rsc.orgkuleuven.be
However, research on a this compound IX dimethyl ester (PdHPDME) showed a singlet oxygen quantum yield (ΦΔ) of 0.34 in N,N-dimethyl formamide (B127407) (DMF). ias.ac.in This was lower than that of the metal-free HPDME (ΦΔ = 0.60), suggesting that while the heavy palladium atom enhances intersystem crossing, other factors may influence the ultimate singlet oxygen yield. ias.ac.in In contrast, other studies on different palladium porphyrins have reported very high singlet oxygen quantum yields, with values approaching 0.8 or higher, underscoring the strong potential of these compounds as ¹O₂ sensitizers. kuleuven.benih.gov
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) for Hematoporphyrin Derivatives and other Porphyrins
| Compound | Solvent | ΦΔ | Reference |
|---|---|---|---|
| Hematoporphyrin IX dimethyl ester (HPDME) | DMF | 0.60 | ias.ac.in |
| Palladium(II) Hematoporphyrin IX dimethyl ester (PdHPDME) | DMF | 0.34 | ias.ac.in |
| Zinc(II) Hematoporphyrin IX dimethyl ester (ZnHPDME) | DMF | 0.40 | ias.ac.in |
| Platinum(II) Hematoporphyrin IX dimethyl ester (PtHPDME) | DMF | 0.24 | ias.ac.in |
| Hematoporphyrin Derivative (monomers) | Water | 0.64 | nih.gov |
| Hematoporphyrin Derivative (dimers) | Water | 0.11 | nih.gov |
| Palladium(II) Tetraphenylporphycene (PdTPPo) | Toluene | 0.78 | kuleuven.be |
| Palladium 10, 10-dimethyl-5, 15-bis-(pentafluorophenyl)biladiene | - | ~0.8 | nih.gov |
Type I and Type II Photoreactions in Model Systems
While the Type II pathway producing singlet oxygen is often predominant, photosensitizers like this compound can also engage in Type I reactions. mdpi.comnih.gov
Type I Reaction: The excited triplet photosensitizer interacts directly with a substrate molecule (e.g., a lipid, protein, or nucleic acid) via electron or hydrogen atom transfer. This generates radical ions or neutral radicals. mdpi.comnih.gov These radical species can then react with molecular oxygen to produce other ROS, such as superoxide (B77818) anion (O₂•⁻) and hydroxyl radicals (•OH). mdpi.comresearchgate.net
Type II Reaction: As described previously, this involves the energy transfer from the triplet photosensitizer to ground-state oxygen to produce singlet oxygen (¹O₂). mdpi.comnih.gov
The balance between Type I and Type II pathways depends on several factors, including the concentration of the photosensitizer, the concentration of oxygen, and the nature of the surrounding biological or chemical substrates. mdpi.com Studies on various porphyrin systems show that the insertion of a palladium ion can shift the ROS generation mechanism. For example, modifying a TiO₂ surface with a palladium porphyrin was found to favor the Type I mechanism, increasing hydroxyl radical generation, whereas a metal-free porphyrin favored Type II singlet oxygen generation. mdpi.com Some cationic palladium porphyrins have also been noted to produce more hydroxyl radicals, indicative of a Type I process. nih.gov
Correlation between Photophysical Properties and Reactive Oxygen Species Generation Efficiency
The efficiency of ROS generation by this compound is intrinsically linked to its fundamental photophysical properties. A successful photosensitizer must efficiently absorb light and populate a long-lived triplet state. mdpi.com
The key correlations are:
High Intersystem Crossing (ISC) Rate: The presence of the palladium heavy atom dramatically increases the rate of intersystem crossing from the S₁ to the T₁ state. rsc.orgnih.gov This ensures that the triplet state is populated with high quantum efficiency (ΦT), which is a prerequisite for subsequent energy transfer to oxygen. Palladium porphyrins are known to have ISC efficiencies approaching 1. nih.gov
Long Triplet State Lifetime (τT): A longer triplet lifetime provides a greater opportunity for the excited photosensitizer to encounter and interact with molecular oxygen (for Type II reactions) or other substrates (for Type I reactions). researchgate.netrsc.org The triplet lifetimes of palladium porphyrins can be on the order of tens to hundreds of microseconds in deaerated environments, which is ample time for these bimolecular reactions to occur. acs.orgd-nb.info
Triplet State Energy (ET): For efficient Type II energy transfer, the triplet state energy of the photosensitizer must be higher than the energy required to excite ground-state oxygen to its singlet state (~94 kJ/mol or 0.98 eV). Palladium porphyrins comfortably meet this requirement. rsc.org
Quantum Yields: There is a direct relationship between the triplet quantum yield (ΦT) and the singlet oxygen quantum yield (ΦΔ). A higher ΦT generally leads to a higher potential for ΦΔ, as more triplet states are available to sensitize oxygen. kuleuven.be As expected, palladium porphyrin complexes typically show higher ROS generation efficiency compared to their free-base (metal-free) counterparts, a direct consequence of the heavy-atom effect enhancing ΦT. rsc.orgresearchgate.net
In essence, the incorporation of palladium into the hematoporphyrin structure optimizes the photophysical properties for ROS generation by ensuring the efficient formation of a long-lived, energetically suitable triplet state, thereby maximizing the potential for both Type I and Type II photoreactions. mdpi.com
Research Applications in Optical Oxygen Sensing Methodologies
Principles of Phosphorescence Quenching for Oxygen Concentration Measurement
The fundamental principle behind optical oxygen sensors based on palladium hematoporphyrin (B191378) is the process of phosphorescence quenching. When the porphyrin molecule absorbs light, it is excited to a higher energy state. While it can return to its ground state by emitting fluorescence, the presence of a heavy metal atom like palladium facilitates a process called intersystem crossing, where the molecule transitions to a long-lived triplet excited state. From this triplet state, it can return to the ground state by emitting light, a phenomenon known as phosphorescence. vulcanchem.com
Molecular oxygen is an efficient quencher of this phosphorescence. nih.gov When an excited triplet-state porphyrin molecule collides with an oxygen molecule, the energy is transferred from the porphyrin to the oxygen, promoting oxygen to an excited singlet state. nih.govphysicsopenlab.org This process is non-radiative for the porphyrin, meaning it returns to its ground state without emitting light. nih.gov Consequently, the presence of oxygen decreases both the intensity and the duration (lifetime) of the phosphorescence. nih.govpresens.de
This relationship between oxygen concentration and phosphorescence is quantitatively described by the Stern-Volmer equation. nih.govpresens.de
Stern-Volmer Equation: I0 / I = τ0 / τ = 1 + KSV[O₂]
Where:
I0 and τ0 are the phosphorescence intensity and lifetime in the absence of oxygen, respectively. presens.de
I and τ are the phosphorescence intensity and lifetime in the presence of oxygen. presens.de
[O₂] is the concentration of molecular oxygen. presens.de
KSV is the Stern-Volmer quenching constant, which is a measure of the efficiency of the quenching process and thus the sensitivity of the sensor. presens.de
By measuring the changes in either phosphorescence intensity or, more commonly, the phosphorescence lifetime, the concentration of oxygen can be accurately determined. nih.govworldscientific.com Lifetime-based measurements are often preferred as they are not affected by variations in the concentration of the phosphorescent dye, excitation light intensity, or light scattering within the sample. nih.gov This method allows for sensitive and rapid measurements of oxygen pressure. nih.gov
Development of Palladium Hematoporphyrin-Based Oxygen Sensors in Research Models
The unique properties of this compound have led to its use in various research models for developing sophisticated oxygen sensors.
To be effective in biological and other research environments, this compound is often incorporated into a larger structure or matrix. This serves to control its distribution, improve solubility, and modulate its sensitivity to oxygen.
Albumin Coupling: For in vivo applications, particularly for measuring oxygen in the bloodstream, palladium porphyrins are chemically coupled to albumin. physiology.orgnih.gov This strategy confines the sensor molecule to the circulatory system, preventing it from diffusing into surrounding tissues. physiology.orgresearchgate.net This ensures that the measurements accurately reflect the intravascular oxygen tension. researchgate.net The process of coupling the dye to albumin can also be optimized to eliminate the pH dependency of the oxygen quenching process. nih.gov
Nanobeads and Encapsulation: Palladium porphyrins can be encapsulated within polymer nanobeads or dendrimers. google.comacs.org This approach creates a protective shell around the chromophore, which controls the diffusion of oxygen to the excited molecule. google.com By creating this diffusion barrier, the sensitivity and dynamic range of the sensor can be precisely tuned. google.com For example, water-dispersible sensing nanobeads are well-suited for microscopic applications. acs.org Encapsulating the phosphorescent dyes within nanoparticles can also amplify the phosphorescence signal and protect against phototoxicity. researchgate.net
Accurate oxygen measurements require careful calibration of the sensor system and an understanding of how environmental factors can influence its performance.
Calibration Protocols: Calibration typically involves exposing the sensor to known oxygen concentrations and measuring the corresponding phosphorescence lifetime or intensity. labunlimited.com A two-point calibration is common, using a zero-oxygen standard (e.g., nitrogen-saturated water) and a standard with a known oxygen concentration (e.g., air-saturated water). labunlimited.com The data is then used to generate a Stern-Volmer plot, from which the quenching constant (KSV) can be determined. mdpi.complos.org For sensors that exhibit a non-linear response, more complex calibration models may be necessary. labunlimited.com
Environmental Parameter Effects:
pH: The quenching kinetics of palladium porphyrin sensors can be dependent on pH. However, specific preparation methods, such as the way the dye is coupled to albumin, can be employed to eliminate this pH dependency. nih.gov In some sensor designs, embedding the indicator dye in an ion-impermeable matrix helps to avoid interference from varying pH values. presens.de
Temperature: Phosphorescence quenching is a temperature-dependent process. physicsopenlab.org Therefore, it is often necessary to either maintain a constant temperature during measurements or to incorporate a second, temperature-sensitive luminophore to correct for temperature fluctuations. acs.org
Diffusivity: The rate of oxygen quenching is a diffusion-controlled process. nih.gov The medium in which the sensor is placed affects the oxygen diffusion rate. For instance, the oxygen diffusivity of serum is different from that of water. However, studies have shown that calibration constants measured for albumin-coupled palladium porphyrin in water can be extrapolated to serum, simplifying the calibration process for in vivo applications. nih.gov
The performance of this compound-based oxygen sensors is evaluated based on several key metrics.
Sensitivity: The sensitivity of the sensor is directly related to the Stern-Volmer constant (KSV). A higher KSV value indicates greater sensitivity to oxygen. presens.de The sensitivity can be expressed as the ratio I0/I100, where I0 and I100 are the phosphorescence intensities in 100% argon (or nitrogen) and 100% oxygen, respectively. For a film of palladium tetrakis(4-carboxyphenyl)porphyrin (PdTCPP), this ratio was found to be 17.7, indicating high sensitivity. rsc.org
Response Time: This metric describes how quickly the sensor responds to a change in oxygen concentration. Fast response times are crucial for monitoring dynamic biological or chemical processes. mdpi.com For a PdTCPP film, the response time was 36 seconds when switching from an argon-saturated to an oxygen-saturated environment, and 148 seconds for the reverse process. rsc.org Other sensor formulations have achieved much faster response times, in the sub-second range. researchgate.net
Stability: This refers to the chemical and physical robustness of the sensor over time and with repeated use. Sensors based on palladium porphyrins have demonstrated good operational stability. rsc.org
Photostability: Photostability is the resistance of the sensor dye to degradation upon exposure to light. Poor photostability can lead to a drift in the sensor signal and a decrease in performance. Palladium porphyrin complexes generally exhibit good photostability, with some sensor films showing only a minimal decrease (around 7%) in their initial intensity after 24 hours of continuous irradiation. acs.orgrsc.org
Table 1: Performance Metrics of a Palladium Porphyrin (PdTCPP) Thin Film Sensor
| Performance Metric | Value | Conditions |
|---|---|---|
| Sensitivity (I₀/I₁₀₀) | 17.7 | Comparison between 100% Argon and 100% Oxygen |
| Response Time (Ar → O₂) | 36 seconds | Switching from Argon-saturated to Oxygen-saturated |
| Response Time (O₂ → Ar) | 148 seconds | Switching from Oxygen-saturated to Argon-saturated |
| Photostability | ~7% intensity decrease | After 24 hours of continuous irradiation |
Data sourced from research on palladium tetrakis(4-carboxyphenyl)porphyrin (PdTCPP) thin films. rsc.org
Calibration Protocols and Environmental Parameter Effects (pH, Temperature, Diffusivity)
Comparative Analysis with Other Metalloporphyrin Oxygen Sensors (e.g., Gadolinium-porphyrins)
While palladium porphyrins are widely used, other metalloporphyrins, such as those containing platinum or gadolinium, are also employed in oxygen sensing. researchgate.net A comparison reveals distinct advantages and disadvantages for each.
Palladium (Pd) vs. Platinum (Pt) Porphyrins: Pt-porphyrins typically exhibit higher phosphorescence quantum yields and shorter triplet lifetimes compared to their Pd counterparts. nih.gov While a longer lifetime (as seen in Pd-porphyrins) can increase oxygen sensitivity, it also necessitates longer measurement acquisition times. nih.gov Both Pt- and Pd-porphyrin complexes show excellent photostability. acs.org
Palladium (Pd) vs. Gadolinium (Gd) Porphyrins: Gadolinium (Gd) is another metal ion used in porphyrin-based sensors. rsc.org
Spectral Properties: Gd-porphyrins have absorption and luminescence spectra that are red-shifted compared to Pd-porphyrins. rsc.orgrsc.org
Quantum Yield and Lifetime: The phosphorescence quantum yield of Pd-hematoporphyrin is significantly higher (about 3-fold) than that of the corresponding Gd-hematoporphyrin. researchgate.netrsc.org This is due to a longer phosphorescence lifetime in the palladium complex. rsc.org
Oxygen Sensitivity: Despite their lower quantum yield and shorter lifetime, Gd-porphyrins exhibit a much larger response to oxygen. rsc.orgrsc.org The oxygen quenching constant (kq) for a Gd-hematoporphyrin derivative was found to be approximately 188 times larger than that of the corresponding Pd-derivative on a solid matrix. rsc.org This heightened sensitivity is attributed to a better energy match between the triplet state of the Gd-porphyrin and the excited state of molecular oxygen. rsc.org
Table 2: Comparison of Palladium- and Gadolinium-Hematoporphyrin Properties
| Property | Palladium (Pd) Hematoporphyrin | Gadolinium (Gd) Hematoporphyrin |
|---|---|---|
| Luminescence Spectra | Standard | Red-shifted rsc.orgrsc.org |
| Phosphorescence Quantum Yield | Higher (~3x that of Gd-HMME) rsc.org | Lower rsc.org |
| Phosphorescence Lifetime | Longer rsc.org | Shorter rsc.org |
| Oxygen Sensitivity (Quenching Response) | Lower | Higher rsc.orgrsc.org |
| Oxygen Quenching Constant (kq) | Lower | Significantly Higher (~188x that of Pd-HMME on solid matrix) rsc.org |
Data based on a comparative study of hematoporphyrin monomethyl ether (HMME) derivatives. rsc.orgrsc.org
Mechanistic Investigations of Biological and Molecular Interactions in Research Models
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry provide powerful tools for elucidating the intricate mechanisms governing the behavior of Palladium hematoporphyrin (B191378) (Pd-Hp) at the molecular level. These approaches offer insights into electronic structure, reactivity, and interactions with biological targets that are often difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. uc.edu It has been applied to study metalloporphyrins to predict their geometries, electronic properties, and reactivity. uc.edunumberanalytics.com For palladium-containing porphyrin systems, DFT calculations are crucial for understanding the influence of the central metal ion on the macrocycle's electronic configuration.
Research on related palladium complexes demonstrates that DFT can accurately calculate geometries and ionization energies. rsc.org For instance, in studies of palladium N-heterocyclic carbene complexes, DFT calculations showed good agreement with experimental X-ray structures and photoelectron spectra. rsc.org The primary metal-ligand bonding involves the interaction between the ligand's highest occupied molecular orbital (HOMO) and a hybrid orbital on the metal. rsc.org DFT calculations on various metalloporphyrins have been used to corroborate triplet state emissions by calculating the energy difference between the ground state (S₀) and the lowest energy triplet excited state (T₁). rsc.org
In the context of palladium porphyrins, DFT helps to elucidate the photoexcitative semiconductor effect between the palladium d-orbitals and the porphyrin π-orbitals, which influences photocatalytic activity. nih.gov The theory can also explain how structural distortions in the porphyrin ring affect the d-π energy gap and, consequently, the compound's catalytic efficiency. nih.gov These theoretical investigations provide a foundation for predicting the reactivity of Pd-Hp and designing new porphyrin-based catalysts and photosensitizers. numberanalytics.combeilstein-journals.org
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comethz.ch The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's reactivity, with a smaller gap indicating higher reactivity. numberanalytics.com
For metalloporphyrins, FMO analysis reveals how the central metal and peripheral substituents influence the electronic distribution and potential for charge transfer. researchgate.net In palladium porphyrins, the heavy palladium atom significantly enhances the rate of intersystem crossing, leading to the population of the triplet state. researchgate.net Electron transfer can then occur from the porphyrin triplet state to an acceptor molecule. researchgate.net This process is fundamental to their application in photodynamic therapy and photocatalysis, where charge or energy transfer to molecular oxygen or other substrates is the key mechanistic step. beilstein-journals.org
Studies on palladium(II) porphyrins have revealed a unidirectional electron transfer pathway from an axial ligand to the central palladium metal and then to the porphyrin ring upon photoexcitation. nih.gov The analysis of HOMO and LUMO isosurfaces can identify the contributions of different atoms and fragments to these frontier orbitals, clarifying the pathways of intramolecular charge transfer. mdpi.com This detailed understanding of charge transfer characteristics is essential for optimizing the photophysical properties of Palladium hematoporphyrin for specific applications.
Table 1: Key Parameters from Theoretical Analyses of Porphyrin Systems
| Parameter | Description | Significance for this compound |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. numberanalytics.com | A smaller gap generally implies higher reactivity and greater ease of electronic excitation, which is crucial for photosensitization. numberanalytics.com |
| Electron Transfer Rate (kET) | The rate at which an electron moves from a donor to an acceptor molecule. | Governs the efficiency of photocatalytic processes and the generation of reactive oxygen species in photodynamic therapy. researchgate.net |
| Intersystem Crossing (ISC) Rate | The rate of transition from a singlet excited state to a triplet excited state. beilstein-journals.org | Enhanced by the heavy palladium atom, leading to efficient population of the long-lived triplet state required for energy transfer. researchgate.net |
| Reorganization Energy | The energy required for the structural rearrangement of the molecule and its solvent shell during an electron transfer reaction. researchgate.net | Affects the kinetics of electron transfer; a larger value can indicate significant structural changes upon accepting or donating an electron. researchgate.net |
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique provides detailed, time-resolved information on the conformational changes and binding dynamics of a ligand like this compound with biological macromolecules such as proteins or DNA. nih.govmdpi.com
MD simulations can be used to predict the binding affinity, identify key interaction sites, and elucidate the pathways of ligand binding. nih.govtanaffosjournal.ir By simulating the complex in a solvated environment, MD can reveal the role of solvent molecules and the flexibility of both the ligand and the target protein, which are crucial for understanding the binding mechanism. mdpi.comtanaffosjournal.ir For instance, simulations can show how a protein's binding pocket adapts to the incoming ligand or how specific amino acid residues form stable hydrogen bonds or other non-covalent interactions. mdpi.com Although specific MD studies for this compound are not widely published, the methodology has been extensively applied to other porphyrin-protein systems. nih.govresearchgate.net Such simulations are invaluable for interpreting experimental data and guiding the design of more effective therapeutic agents. mdpi.com
The interaction of this compound with biological targets can be characterized by its thermodynamic and kinetic parameters. Techniques like fluorescence quenching are often employed to study these binding events.
Protein Fluorescence Quenching: Many proteins contain fluorescent amino acid residues, primarily tryptophan. nih.gov When a ligand binds to a protein, it can cause a decrease, or "quenching," of this intrinsic fluorescence. The mechanism of quenching can be either dynamic (collisional) or static (formation of a non-fluorescent ground-state complex). nih.gov By analyzing the fluorescence quenching data at different temperatures, one can distinguish between these mechanisms and calculate key binding parameters.
Studies on the interaction of hematoporphyrin with proteins like β-Lactoglobulin show that the quenching is predominantly static, indicating the formation of a stable complex. nih.gov The quenching rate constants (Kq) are typically much higher than the maximum for dynamic quenching, confirming complex formation. nih.gov This type of analysis allows for the determination of:
Binding Constant (Kb): A measure of the affinity between the ligand and the protein.
Number of Binding Sites (n): The stoichiometry of the binding interaction.
Thermodynamic Parameters and Energy Transfer: Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) can be determined from the temperature dependence of the binding constant. These values provide insight into the nature of the forces driving the interaction (e.g., hydrophobic interactions, hydrogen bonds, electrostatic forces).
Kinetic analyses focus on the rates of association and dissociation of the ligand-target complex. In the context of photosensitization, the kinetics of energy transfer from the excited triplet state of the palladium porphyrin to molecular oxygen are paramount. beilstein-journals.org The presence of the palladium atom enhances the efficiency of this triplet-triplet energy transfer. nih.gov The rate of this energy transfer is highly dependent on the distance between the porphyrin donor and the oxygen acceptor, following the Dexter mechanism at short distances. nih.gov The quenching of the porphyrin's phosphorescence can be used to evaluate the rate of energy or electron transfer to a quencher molecule. rsc.org
Advanced Materials Science and Emerging Research Directions for Palladium Hematoporphyrin
Rational Design of Palladium Hematoporphyrin (B191378) Derivatives for Enhanced Research Characteristics
The rational design of derivatives is a key strategy to amplify the desirable attributes of palladium hematoporphyrin. By systematically altering its molecular structure, researchers can fine-tune its electronic, photophysical, and chemical properties for specific research applications.
The porphyrin macrocycle and its peripheral substituents are primary targets for chemical modification to enhance the functionality of this compound. The porphyrin's extended π-electron system is sensitive to structural changes, allowing for the modulation of its properties. mdpi.com
Three principal strategies are employed for introducing solubilizing or functional groups:
Strategy A: Synthesizing the porphyrin macrocycle using building blocks that already contain the desired functional groups. nih.gov
Strategy B: Incorporating precursor functionalities into the macrocycle that can be chemically converted into the desired groups later. nih.gov
Strategy C: Direct chemical modification of the fully formed porphyrin ring. nih.gov
Modifications can include the introduction of electron-withdrawing groups (e.g., -CO₂H, phosphoryl) or electron-donating groups (e.g., -NH₂, -OH) to the periphery. mdpi.comrsc.org Electron-withdrawing groups can lower or eliminate fluorescence, while electron-donating groups can increase quantum yields. mdpi.com For instance, the introduction of carboxylate groups, often achieved by saponification of ester-substituted precursors after palladium insertion, can enhance water solubility. nih.gov Similarly, attaching bulky substituents like tolyl or mesityl groups can influence photostability and prevent aggregation. rsc.org
Another approach involves the modification of the macrocycle itself, such as through oxidation reactions to form porpholactones. nih.gov The palladium(II) complex of meso-tetraphenylporpholactone, for example, has demonstrated different catalytic activity compared to its parent palladium porphyrin compound, indicating that modification of the macrocycle core is a viable strategy for tuning reactivity. nih.gov
Table 1: Effects of Structural Modifications on Palladium Porphyrin Derivatives
| Modification Type | Specific Example | Effect on Research Characteristics | Reference(s) |
|---|---|---|---|
| Peripheral Substitution | Introduction of carboxylate groups to meso-aryl positions. | Increases hydrophilicity and water solubility. | nih.gov |
| Peripheral Substitution | Addition of meso-(diethoxyphosphoryl) groups. | Enhances phosphorescence quantum yields and lifetimes; increases photostability. | rsc.org |
| Peripheral Substitution | Attachment of triphenylamine (B166846) substituents at the meso-position. | Leads to singlet oxygen quantum yields approaching unity. | researchgate.net |
| Macrocycle Modification | Lactonization of the porphyrin macrocycle (formation of porpholactone). | Alters photocatalytic activity compared to the parent porphyrin. | nih.gov |
Research has extended beyond mononuclear complexes to the synthesis and characterization of multinuclear this compound systems. These complex structures offer unique coordination environments and electronic properties not seen in their single-metal-center counterparts.
A notable example is the synthesis of a dinuclear palladium(III) hematoporphyrin complex, [Pd(III)₂(Hp-3H)Cl₃(H₂O)₅]·2PdCl₂. mdpi.comresearchgate.netnih.gov In this system, the hematoporphyrin ligand coordinates two distinct palladium(III) ions. One Pd(III) ion is coordinated "out-of-plane" to two adjacent pyrrole (B145914) nitrogen atoms, while the second palladium ion binds to the two peripheral propionic acid groups. mdpi.comnih.gov This contrasts with the corresponding mononuclear complex, [Pd(III)(Hp-2H)Cl(H₂O)]·H₂O, where the single Pd(III) ion is incorporated into the porphyrin core in a "normal" metalloporphyrin fashion. mdpi.comnih.gov
The formation of these different structures depends on the reaction conditions. mdpi.com The dinuclear system is typically formed when a large excess of the metal is used. mdpi.com These multinuclear complexes exhibit distinct spectroscopic and chemical properties, providing a platform for investigating cooperative effects between metal centers in a porphyrin framework. mdpi.comresearchgate.net
Table 2: Comparison of Mononuclear and Dinuclear Palladium(III) Hematoporphyrin Systems
| System Type | Coordination Structure | Key Spectroscopic Features | Reference(s) |
|---|---|---|---|
| Mononuclear | One Pd(III) ion incorporated in the porphyrin core, coordinated to the four pyrrolic nitrogens. | Soret band observed at 396 nm in DMSO, indicating coordination within the porphyrin ring. | mdpi.comnih.gov |
| Dinuclear | One Pd(III) ion coordinated to two pyrrole N-atoms (out-of-plane); a second Pd(III) ion coordinated to the peripheral propionic acid groups. | Soret band observed at 399 nm in DMSO, suggesting the propionic acid groups are involved in coordination. | mdpi.comnih.gov |
Modifications to Porphyrin Macrocycle and Peripheral Substituents
Integration into Nanomaterials and Delivery Systems for Research Applications
To overcome challenges such as the hydrophobicity of some porphyrin derivatives and to enable targeted applications, this compound can be integrated into advanced nanomaterials. These nanocarriers can protect the compound, improve its solubility, and facilitate its delivery to specific sites of interest in research models.
Encapsulation within nanocarriers is a prominent strategy for enhancing the utility of palladium porphyrin compounds. Layered double hydroxides (LDHs), a class of layered metal oxide nanoparticles, have been successfully used for this purpose. nih.govnih.gov These biodegradable nanocarriers consist of positively charged layers that can intercalate anionic guest molecules, such as palladium meso-tetra(4-carboxyphenyl)porphyrin (PdTCPP), within their galleries. nih.govnih.gov
This encapsulation strategy offers several research advantages:
Enhanced Solubility: It improves the solubility of hydrophobic porphyrin derivatives in aqueous environments. nih.govnih.gov
Increased Stability: The layered structure provides a shielding effect, protecting the encapsulated porphyrin from degradation. nih.gov
High Loading Capacity: The high surface area and charged matrix of LDH nanoparticles allow for the delivery of the porphyrin in high concentrations. nih.gov
Physical and chemical characterizations have confirmed that the palladium porphyrin photosensitizer remains stable within the LDH layered structures. nih.govnih.gov
Table 3: Encapsulation of Palladium Porphyrin in Layered Double Hydroxide (B78521) (LDH) Nanocarriers
| Nanocarrier | Encapsulated Compound | Key Research Findings | Reference(s) |
|---|---|---|---|
| Layered Double Hydroxide (LDH) | Palladium meso-tetra(4-carboxyphenyl)porphyrin (PdTCPP) | Successfully intercalated the porphyrin into the LDH gallery. | nih.govnih.gov |
| Layered Double Hydroxide (LDH) | Palladium meso-tetra(4-carboxyphenyl)porphyrin (PdTCPP) | Improved the solubility of the hydrophobic photosensitizer. | nih.govnih.gov |
| Layered Double Hydroxide (LDH) | Palladium meso-tetra(4-carboxyphenyl)porphyrin (PdTCPP) | The nanocomposite was found to be biosafe in in vivo models. | nih.govtandfonline.com |
For research applications requiring high specificity, the surface of nanocarriers loaded with this compound can be functionalized with targeting ligands. mdpi.com This modification transforms the nanocarrier into a targeted delivery vehicle, capable of recognizing and binding to specific molecular markers.
The process involves attaching tissue-recognition molecules, such as antibodies, peptides, or small molecules (e.g., folic acid), to the nanoparticle surface. mdpi.comnih.gov A versatile, single-step technique involves using a diblock copolymer, such as polylactide-polyethylene glycol (PLA-PEG), where a targeting ligand is pre-conjugated to the PEG block. nih.gov During nanoparticle formulation, the PLA block incorporates into the nanoparticle core, leaving the ligand-bearing PEG block exposed on the surface. nih.gov This approach allows for the creation of multifunctional nanoplatforms designed to accumulate preferentially at a target site, enhancing the precision of the research application. mdpi.comnih.gov
Encapsulation Strategies in Nanocarriers (e.g., layered metal oxide nanoparticles)
Novel Research Methodologies and Instrumentation Development (e.g., microwave-assisted synthesis)
The advancement of research on this compound also relies on the development of novel and more efficient synthetic and characterization techniques. Microwave-assisted synthesis has emerged as a powerful tool in materials chemistry, offering significant advantages over conventional heating methods.
Microwave irradiation provides rapid, uniform heating, which can dramatically reduce reaction times and often leads to improved yields and purer products. rsc.org This technique has been successfully employed for the facile synthesis of palladium nanoparticles and for palladium-catalyzed chemical reactions. rsc.orgbenthamopenarchives.com For example, palladium nanoparticles have been prepared in minutes using microwave irradiation, a significant time reduction compared to standard thermal conditions. benthamopenarchives.comnih.gov
While direct microwave-assisted synthesis of this compound is an area for future exploration, the established success of this methodology for preparing palladium nanostructures and promoting palladium-catalyzed C-H activation reactions suggests its high potential. rsc.orgfrontiersin.org Applying microwave technology could lead to more efficient and sustainable routes for producing this compound derivatives and the nanocomposites they are integrated into, accelerating the pace of research and development. frontiersin.org
Comparative Studies with Other Porphyrin and Metalloporphyrin Platforms
The unique photophysical, photochemical, and electronic properties of this compound are best understood through comparative analysis with other porphyrin-based systems. mdpi.comresearchgate.netnih.gov The insertion of different metal ions into the porphyrin core, or the use of a metal-free porphyrin base, dramatically influences the compound's characteristics and its efficacy in various applications, from biomedicine to materials science. mdpi.comnih.govduke.edu These comparative studies are crucial for optimizing molecular design and tailoring platforms for specific functions such as photodynamic therapy (PDT), photocatalysis, and sensing. sydney.edu.aursc.org
Palladium porphyrins are frequently benchmarked against other metalloporphyrins, particularly those containing zinc (Zn), platinum (Pt), indium (In), and gadolinium (Gd), as well as their metal-free (free-base) porphyrin counterparts. mdpi.comnih.govrsc.org The choice of the central metal ion is a key strategy for tuning the photophysical properties, such as the efficiency of intersystem crossing to the triplet state, which is a critical step in applications like PDT and photocatalysis that rely on generating reactive oxygen species (ROS). duke.eduresearchgate.netrsc.org
In photodynamic applications, palladium(II) complexes are often utilized due to their high efficiency in generating singlet oxygen and greater photostability compared to free-base and Zn(II) porphyrins. mdpi.com The heavy palladium atom promotes the population of the triplet excited state, leading to a long-lived state that favors high-efficiency generation of singlet oxygen. researchgate.net Studies have demonstrated the superior photodynamic therapy (PDT) activity of cationic palladium porphyrins compared to analogous zinc and indium-containing porphyrins. nih.gov The order of phototoxicity in one study was found to be Pd cationic > InCl cationic > Zn cationic > Zn anionic. nih.gov Another study investigating porphyrin conjugates found that the palladium-chelated trimeric porphyrin (Pd-Tripor) had the highest ROS generation efficacy compared to its monomeric and dimeric palladium counterparts and the corresponding free-base porphyrins. researchgate.net Upon light irradiation, the Pd-Tripor was significantly more therapeutic than the free-base Tripor, with half-maximal inhibitory concentration (IC50) values of 9.6 µM and 18.2 µM, respectively. researchgate.net
Similarly, in photocatalysis, palladium porphyrins are recognized as efficient photosensitizers. mdpi.com However, other metals like indium(III) have emerged as a viable alternative. mdpi.com While palladium complexes are efficient, indium is considerably less expensive and its complexes can be synthesized under milder conditions. mdpi.com Comparative data suggests that both In(III) and Pd(II) porphyrin complexes are more efficient and photostable photocatalysts than their free-base porphyrin and Zn(II) complex counterparts. mdpi.com The modification of titanium dioxide (TiO₂) with a palladium porphyrin (PdF₂POH) showed enhanced charge separation and photosensitization compared to a free-base porphyrin, although the specific impact on ROS generation varied, with the palladium complex showing increased hydroxyl radical generation. mdpi.com
The following tables provide detailed research findings from comparative studies involving palladium porphyrins and other platforms.
Table 1: Comparative Photodynamic and Photophysical Properties of Metalloporphyrins
| Compound/Platform | Central Metal | Key Comparative Finding | Research Application | Reference(s) |
|---|---|---|---|---|
| Cationic Porphyrin | Pd(II) vs. Zn(II), In(III) | Demonstrated dramatically higher phototoxicity in cancer cell lines (HeLa and CT26). | Photodynamic Therapy | nih.gov |
| Pd-Tripor vs. Tripor (free-base) | Pd(II) vs. None | Pd-Tripor showed higher ROS generation and a lower IC50 value (9.6 µM vs. 18.2 µM) under irradiation. | Photodynamic Therapy | researchgate.net |
| Pd(II) Porphyrins | Pd(II) vs. Zn(II), Free-base | Generally superior efficiency in generating singlet oxygen and higher photostability. | Photocatalysis | mdpi.com |
| π-Extended Porphyrins | Pd(II) vs. Pt(II) | Triplet lifetimes of Pd complexes were 8-10 times longer, but phosphorescence quantum yields were ~2 times lower than respective Pt complexes. | Two-Photon Applications | acs.org |
| Bacteriochlorin Compounds | Pd(II) vs. Cu(II), Zn(II), Mn(II) | Pd(II) complexes (WST-09, WST-11) are effective for PDT, while Cu, Zn, and Mn complexes were reported as photodynamically inactive. | Photodynamic Therapy | nih.govfrontiersin.org |
| TMPyP Derivative | Pd(II) vs. None | Inclusion of a central palladium ion (PdT4) increased bacteriophage inactivation by a factor of ~2.5 compared to the metal-free version (TMPyP). | Antiviral Photodynamic Inactivation | nih.gov |
In the field of optical sensing, the choice of metal is critical for modulating phosphorescence properties. A comparative study between palladium(II)-hematoporphyrin monomethyl ether (Pd-HMME) and gadolinium(III)-hematoporphyrin monomethyl ether (Gd-HMME) for oxygen sensing revealed significant differences. rsc.org While the phosphorescence quantum yield of Pd-HMME was approximately three times higher than that of Gd-HMME, the latter showed a much larger response to oxygen. rsc.org This was attributed to a massive difference in their oxygen quenching constants (k_q), where Gd-HMME's value was significantly greater due to better energy matching between its triplet state and the excited state of oxygen. rsc.org
Table 2: Comparative Properties for Oxygen Sensing
| Parameter | Pd-HMME | Gd-HMME | Implication | Reference(s) |
|---|---|---|---|---|
| Phosphorescence Quantum Yield | ~3-fold higher | Lower | Pd-HMME is a more efficient phosphorescent emitter in the absence of oxygen. | rsc.org |
| Phosphorescence Lifetime | Longer | Shorter | Confirms a decreased non-radiative decay rate in Pd-HMME. | rsc.org |
| Oxygen Quenching Constant (k_q) | 26.4 s⁻¹ | 4972.9 s⁻¹ | Gd-HMME phosphorescence is much more effectively quenched by oxygen. | rsc.org |
| Oxygen Response | Lower | Larger | Gd-HMME is a more sensitive platform for oxygen detection. | rsc.org |
Furthermore, research into the antineoplastic properties of novel palladium(III) hematoporphyrin complexes has provided a comparison against the widely used chemotherapy drug, cisplatin (B142131). A dinuclear Pd(III)-Hp complex, while generally less active than cisplatin across a panel of tumor cell lines, showed remarkable and superior activity against K-562 chronic myelogenous leukemia cells. nih.gov This highlights a different pharmacological profile and potential for targeting specific cancer types. nih.gov
Table 3: Comparative Antiproliferative Activity (IC₅₀ in µM)
| Cell Line | Dinuclear Pd(III)-Hp (Pd1) | Mononuclear Pd(III)-Hp (Pd2) | Cisplatin (Reference) | Reference(s) |
|---|---|---|---|---|
| HL-60 (promyelocytic leukemia) | 28.5 ± 2.1 | 108.6 ± 12.3 | 2.5 ± 0.2 | nih.gov |
| K-562 (chronic myelogenous leukemia) | 5.8 ± 0.9 | 43.5 ± 3.8 | 25.1 ± 1.8 | nih.gov |
| SKW-3 (T-cell leukemia) | 20.3 ± 1.5 | 115.2 ± 15.1 | 3.5 ± 0.3 | nih.gov |
| HeLa (cervical carcinoma) | 45.2 ± 3.7 | > 200 | 7.9 ± 0.9 | nih.gov |
These comparative studies underscore the versatility of the porphyrin platform and the critical role of the central metal ion. nih.gov While palladium imparts favorable characteristics for photodynamic and photocatalytic applications due to its heavy-atom effect, other metals like gadolinium can be superior for specific sensing applications, and novel oxidation states like Pd(III) can offer unique pharmacological profiles distinct from traditional chemotherapeutics. rsc.orgresearchgate.netnih.gov This body of research guides the rational design of new porphyrin-based materials for advanced and emerging technologies. sydney.edu.aursc.org
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing palladium-hematoporphyrin complexes?
- Methodological Answer : Palladium-hematoporphyrin complexes are synthesized via chelation reactions between hematoporphyrin IX derivatives and palladium salts (e.g., PdCl₂). Key steps include:
- Purification using ultrahigh-performance liquid chromatography (UHPLC) with diode array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS) to confirm structural integrity .
- Characterization via UV-vis spectroscopy (Soret band ~400 nm) and luminescence spectroscopy to assess photophysical properties .
- Critical Parameters : Monitor pH (optimal range: 7.0–7.5) and temperature (25°C) to avoid porphyrin degradation. Validate purity using elemental analysis and ¹H NMR .
Q. How is the photodynamic activity of palladium-hematoporphyrin evaluated in vitro?
- Methodological Answer :
- Cell Viability : Use MTT assays on glioma (U87) or kidney cell lines, with hematoporphyrin concentrations ranging 1–50 μM .
- Apoptosis Detection : Apply flow cytometry (Annexin V/PI staining) and fluorescence microscopy (Hoechst 33342) to quantify early/late apoptotic stages .
- ROS Measurement : Detect singlet oxygen (¹O₂) using SOSG fluorescence probes; validate mitochondrial membrane potential collapse via JC-1 dye .
Q. What analytical techniques are essential for characterizing palladium-hematoporphyrin’s spectral properties?
- Answer :
- Fluorescence Lifetime : Use FLS980/FLS1000 spectrometers with multi-exponential reconvolution (e.g., τ₁ = 15.02 ± 0.03 ns for hematoporphyrin IX in phosphate buffer) .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]⁺ peaks for Pd-hematoporphyrin adducts) .
Advanced Research Questions
Q. How do palladium-hematoporphyrin complexes induce DNA damage, and what contradictions exist in current data?
- Mechanistic Insights :
- DNA Binding : Palladium(III) complexes intercalate with DNA, forming adducts detected via agarose gel electrophoresis and ethidium bromide displacement assays. Binding affinity (Kₐ ~10⁶ M⁻¹) correlates with antineoplastic activity .
- Contradictions : Some studies report caspase-independent apoptosis in glioma cells (via NF-κB upregulation), while others observe caspase-3 activation in kidney cells. Discrepancies may arise from cell-type-specific signaling or PDT irradiation parameters (e.g., light dose: 5–20 J/cm²) .
Q. What miRNAs are modulated by palladium-hematoporphyrin-PDT, and how can their roles be validated?
- Answer :
- Key miRNAs : hsa-miR-7641, hsa-miR-21-5p, and hsa-miR-205-5p are upregulated in U87 cells post-PDT. Validate via RT-qPCR with normalization to U6 snRNA .
- Functional Analysis : Knockdown experiments (siRNA/miRNA inhibitors) to confirm pro-apoptotic roles. Cross-reference with protein expression (e.g., Bcl-2 downregulation, Bax activation) using apoptosis protein arrays .
Q. How can researchers resolve discrepancies in singlet oxygen quantum yields across studies?
- Methodological Recommendations :
- Standardize Conditions : Use identical solvent systems (e.g., phosphate buffer pH 7.2) and light sources (405 nm laser, 1 MHz repetition rate) .
- Control for Aggregation : Monitor absorbance at 630 nm; aggregation reduces ¹O₂ yield. Add surfactants (e.g., Tween-20) to stabilize monomeric forms .
Data Analysis & Experimental Design
Q. What statistical frameworks are optimal for analyzing dose-response data in palladium-hematoporphyrin studies?
- Answer :
- Dose-Response Curves : Fit data to Hill equation (variable slope) using GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
- Multiplicity Adjustments : Apply Bonferroni correction for miRNA/protein array data to reduce Type I errors .
Q. How can PICO/FINER frameworks refine research questions on palladium-hematoporphyrin’s therapeutic potential?
- Example :
- PICO : Population (glioma cells), Intervention (Pd-hematoporphyrin-PDT), Comparison (free hematoporphyrin), Outcome (apoptosis rate).
- FINER : Ensure feasibility by pre-testing light penetration depth in 3D tumor spheroids .
Tables of Critical Data
| Parameter | Value | Reference |
|---|---|---|
| Pd-hematoporphyrin IC₅₀ (U87) | 12.3 ± 1.5 μM | |
| Singlet Oxygen Quantum Yield | 0.67 (monomeric form) | |
| Fluorescence Lifetime (τ₁) | 15.02 ± 0.03 ns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
